(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone
Description
This compound features a benzimidazole core linked to a piperidine ring and a 4-bromophenyl group via a methanone bridge. The benzimidazole moiety is known for its pharmacological relevance, including anticancer and antimicrobial activities . The 4-bromophenyl substituent enhances molecular weight (MW: ~385.3 g/mol) and may influence lipophilicity and target binding due to bromine’s electronegativity and steric bulk.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c20-15-7-5-14(6-8-15)19(24)23-11-9-13(10-12-23)18-21-16-3-1-2-4-17(16)22-18/h1-8,13H,9-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKTMHCPGFURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone, is a derivative of the imidazole class of compounds. Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
For instance, some imidazole derivatives have been evaluated for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Biological Activity
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone , with CAS number 898444-56-9, is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and implications for future research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.5 g/mol. The structure features a benzimidazole moiety linked to a piperidine ring and a bromophenyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing benzimidazole and piperidine structures exhibit significant antimicrobial and anticancer properties. The biological activity of this compound has been assessed through various in vitro studies.
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Klebsiella pneumoniae | 2.60 |
| Candida albicans | 2.65 |
These results suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines, including colorectal carcinoma (HCT116). The compound demonstrated notable cytotoxicity with IC50 values indicating its effectiveness compared to standard antitumor agents:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HCT116 | 5.85 | 9.99 (5-FU) |
The results indicate that the compound is more effective than the standard drug, suggesting its potential as a lead compound in cancer therapy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells.
- Interaction with Enzymatic Pathways : The benzimidazole scaffold is known to interact with various enzymes involved in cancer progression and microbial resistance .
Case Studies
Several studies have highlighted the biological activity of related compounds, reinforcing the potential of benzimidazole derivatives:
- Study on Benzimidazole Derivatives : A study synthesized multiple benzimidazole derivatives and evaluated their antimicrobial and anticancer activities. Compounds with similar structural features exhibited significant inhibition against various pathogens and cancer cell lines .
- Structural Activity Relationship Analysis : Research focusing on structural modifications of benzimidazole derivatives demonstrated that specific substitutions enhance biological activity, providing insights for further optimization of this compound .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific cellular pathways related to cell survival and death .
Table 1: Anticancer Activity of Benzimidazole Derivatives
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that benzimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biological Applications
2.1 Antimicrobial Properties
Benzimidazole derivatives have shown promise as antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function. Research indicates that certain derivatives exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| 2-(1H-benzimidazol-2-yl)ethanamine | Escherichia coli | 16 µg/mL |
2.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, studies have shown that certain benzimidazole derivatives can inhibit kinases associated with cancer progression, suggesting a role in targeted cancer therapies .
Synthetic Applications
3.1 Chemical Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine and benzimidazole derivatives. The reaction conditions often include the use of solvents like DMF and catalysts such as sodium hydrogencarbonate under inert atmospheres .
Table 3: Synthesis Conditions for Benzimidazole Derivatives
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Piperidine, benzimidazole derivative | DMF, 120°C, 18 hours | 62 |
| Step 2 | Addition of bromobenzene | Room temperature | 35 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65, ) Structural Difference: Replaces 4-bromophenyl with 2-(trifluoromethyl)phenyl. Impact: The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to bromine. The compound shows a lower melting point (178–185°C vs. ~285°C for brominated analogs) due to reduced crystallinity from the CF₃ group . Synthesis: Yielded 67% via HBTU-mediated coupling in DMF, similar to the target compound’s likely synthetic route.
- (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(piperidin-4-yl)methanone () Structural Difference: Replaces 4-bromophenyl with piperidin-4-yl. Impact: The absence of bromine reduces molecular weight (MW: 312.42 g/mol) and may enhance solubility. Piperidine substitution could improve CNS permeability but reduce aryl-binding specificity .
Heterocycle Modifications
- 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (Compound 13g, ) Structural Difference: Replaces benzimidazole with thienoimidazole and adds a 4-bromobenzyl group. The compound exhibits a higher melting point (285–288°C) and MW (524.08 g/mol), suggesting stronger intermolecular forces . Activity: Acts as a PARP-1 inhibitor, indicating the bromophenyl group’s role in DNA repair pathway targeting.
Piperidine/Piperazine Derivatives ()**
- (4-((1H-Benzo[d]imidazol-2-yl)(phenyl)methyl)piperazin-1-yl)(phenyl)methanone (11c) Structural Difference: Piperazine instead of piperidine and a phenyl group instead of bromophenyl. Impact: Piperazine improves water solubility but reduces lipophilicity. The absence of bromine decreases MW (396 g/mol) and may lower binding affinity for hydrophobic targets .
Key Observations
- Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius may enhance steric hindrance in target binding, while CF₃ improves metabolic stability.
- Heterocycle Choice: Thienoimidazole () vs. benzimidazole alters electronic profiles and melting points.
- Piperidine vs. Piperazine : Piperazine derivatives () generally exhibit higher solubility but lower thermal stability.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The compound is typically synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF, with i-Pr2NEt as a base. Key steps include:
- Coupling Conditions : Room temperature, 16-hour reaction time for amide bond formation between 1H-benzo[d]imidazole-2-carboxylic acid and substituted piperidine intermediates .
- Purification : Silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexanes) achieves >95% purity .
- Yield Optimization : Stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine) and excess coupling agents (e.g., 1.2–1.5 equivalents of HBTU) improve yields to ~67–78% .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.7 ppm, piperidine signals at δ 3.3–5.8 ppm) and confirms connectivity .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks at ~450–500 Da) .
- HPLC : Reverse-phase HPLC (C18 column, 254 nm detection) assesses purity (>95% by peak area) .
Advanced: How do structural modifications influence its biological activity?
Methodological Answer:
- Substituent Effects : Replacing the 4-bromophenyl group with 4-alkoxynaphthalen-1-yl enhances CB1 receptor binding affinity, while heterocyclic substituents (e.g., 1H-pyrrol-3-yl) reduce activity .
- Piperidine Modifications : Bulky substituents (e.g., 2-(trifluoromethyl)phenyl on piperidine) improve target occupancy (e.g., 86–91% PDE10A inhibition in vivo) .
- Benzimidazole Tuning : Methylation at the N1 position increases metabolic stability but may reduce solubility .
Advanced: What strategies enhance in vivo efficacy and pharmacokinetics (PK)?
Methodological Answer:
- Lipophilicity Adjustments : Introducing pyridine/pyrazine rings improves brain permeability (e.g., logP reduction from 3.5 to 2.8) .
- Dose Optimization : Preclinical PK studies in rodents (10 mg/kg) achieve target occupancy >85% without significant CYP3A4 inhibition .
- Formulation : Nanoemulsions or co-solvents (e.g., PEG 400) address poor aqueous solubility (<0.1 mg/mL) .
Advanced: Can structural analogs overcome drug resistance in cancer models?
Methodological Answer:
- Tubulin Binding Site : Analogues like ABI-231 derivatives (e.g., 10bb) with 3-indole modifications show improved binding to the colchicine site, overcoming paclitaxel resistance (IC50 reduction from 250 nM to 35 nM in resistant cells) .
- Metastasis Inhibition : In melanoma xenografts, 10bb reduces tumor growth by 70% and metastasis by 50% via microtubule fragmentation .
Basic: How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to maintain solubility in vitro .
- Salt Formation : Hydrochloride salts of piperidine intermediates improve aqueous solubility (e.g., from <0.01 mg/mL to 1.2 mg/mL) .
Advanced: How does computational modeling guide target interaction studies?
Methodological Answer:
- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding poses to PDE10A or tubulin, with ΔG values < -9 kcal/mol indicating high affinity .
- SAR Analysis : QSAR models correlate substituent electronegativity (e.g., 4-bromo vs. 4-fluoro) with IC50 values (R² > 0.85) .
Advanced: How can CYP450-mediated drug interactions be mitigated?
Methodological Answer:
- CYP Profiling : In vitro assays (human liver microsomes) identify CYP3A4/2D6 inhibition (e.g., Ki > 10 µM indicates low risk) .
- Structural Refinement : Replacing metabolically labile groups (e.g., morpholine with tetrahydropyran) reduces CYP3A4 inhibition by >50% .
Basic: What protocols validate analytical methods for batch consistency?
Methodological Answer:
- HPLC Validation : ICH guidelines require linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL) .
- Elemental Analysis : CHN analysis confirms purity (e.g., %C deviation < 0.4% from theoretical) .
Advanced: Can dual-targeting analogs improve therapeutic profiles?
Methodological Answer:
- Histamine Receptor Dual Ligands : Piperidine-benzimidazole hybrids (e.g., compound 37) show H1/H4 receptor antagonism (Ki < 100 nM) via balanced lipophilic/hydrophilic substituents .
- Kinase-Inhibitor Hybrids : Incorporating pyrazol-4-yl groups (e.g., BMS-695735) achieves IGF-1R inhibition (IC50 = 8 nM) with low plasma protein binding (<85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
